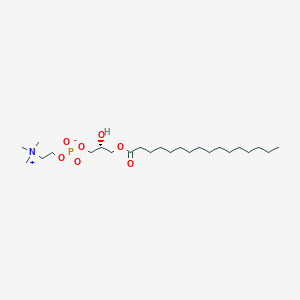

1-Palmitoyl-sn-glycero-3-phosphocholine

描述

1-Palmitoyl-sn-glycero-3-phosphocholine has been reported in Drosophila melanogaster, Lysiphlebia japonica, and other organisms with data available.

PC(16:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

属性

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914020 | |

| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17364-16-8, 97281-38-4 | |

| Record name | 1-Palmitoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of 1-Palmitoyl-sn-glycero-3-phosphocholine: A Technical Guide for Researchers

Abstract

1-Palmitoyl-sn-glycero-3-phosphocholine, also known as LysoPC(16:0), is a bioactive lysophospholipid that plays a pivotal role in a myriad of physiological and pathological processes. Arising from the hydrolysis of phosphatidylcholine, this molecule is not merely a metabolic intermediate but a potent signaling entity implicated in inflammation, atherosclerosis, and cellular stress responses. This technical guide provides an in-depth exploration of the biological functions of LysoPC(16:0), with a focus on its molecular mechanisms of action. We present a comprehensive overview of the signaling pathways it modulates, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of this critical lipid mediator.

Introduction

This compound (LysoPC(16:0)) is a species of lysophosphatidylcholine, a class of lipids derived from the enzymatic cleavage of phosphatidylcholine by phospholipase A2 (PLA2).[1][2] It is a major component of oxidized low-density lipoprotein (oxLDL) and is increasingly recognized for its pro-inflammatory properties and its significant role in the pathogenesis of inflammatory diseases and atherosclerosis.[1][2] Beyond its pathological implications, LysoPC(16:0) is also involved in fundamental cellular processes such as cell motility and signaling.[1] This guide will delve into the core biological functions of LysoPC(16:0), providing a technical overview of its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its roles.

Core Biological Functions and Signaling Pathways

LysoPC(16:0) exerts its diverse biological effects primarily through the activation of specific cell surface receptors, namely G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[3] These interactions trigger a cascade of intracellular signaling events that ultimately modulate gene expression and cellular function.

G Protein-Coupled Receptor (GPCR) Signaling

LysoPC(16:0) has been identified as a ligand for several GPCRs, including G2A and GPR119.[3][4][5] The coupling of LysoPC(16:0) to these receptors can initiate multiple downstream signaling cascades, depending on the specific G protein subunits involved (Gαs, Gαq, Gαi, Gα13).[5][6]

-

G2A Receptor: The G2A receptor, predominantly expressed in immune cells, is a key mediator of LysoPC(16:0)'s effects on cell migration and apoptosis.[5][7] Upon binding LysoPC(16:0), G2A can couple to Gαs, Gαq, and Gα13, leading to the activation of adenylyl cyclase, phospholipase C, and RhoGEF pathways, respectively.[5]

-

GPR119 Receptor: GPR119, primarily found in pancreatic β-cells and intestinal enteroendocrine L-cells, is implicated in glucose homeostasis.[4][8] Activation of GPR119 by LysoPC(16:0) is predominantly coupled to Gαs, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent potentiation of glucose-stimulated insulin (B600854) secretion.[4][8]

Toll-Like Receptor (TLR) Signaling

LysoPC(16:0) is also recognized as a ligand for TLR2 and TLR4, key receptors of the innate immune system.[3] This interaction is central to its pro-inflammatory effects, leading to the activation of downstream signaling pathways that culminate in the production of inflammatory cytokines and chemokines.

-

MyD88-Dependent Pathway: Upon binding to TLR2 or TLR4, LysoPC(16:0) can initiate the MyD88-dependent signaling cascade. This involves the recruitment of adaptor proteins like MyD88 and IRAKs, leading to the activation of TRAF6 and subsequently TAK1. TAK1, in turn, activates both the IKK complex and the MAPK pathway.

-

NF-κB Activation: The IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes.

-

MAPK Pathway Activation: The activation of the MAPK pathway, including ERK, JNK, and p38, leads to the activation of other transcription factors such as AP-1, which also contributes to the inflammatory response.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. P-lysoPC (16:0 LPC) - Echelon Biosciences [echelon-inc.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. molbiolcell.org [molbiolcell.org]

- 8. d-nb.info [d-nb.info]

An In-depth Technical Guide to the 1-Palmitoyl-sn-glycero-3-phosphocholine Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is a bioactive lysophospholipid that plays a significant role in a multitude of cellular processes. Once considered merely a structural component of cell membranes and a precursor for lipid mediators, LPC 16:0 is now recognized as a crucial signaling molecule. It is involved in diverse physiological and pathophysiological conditions, including metabolic diseases, inflammation, cancer, and neurological disorders.[1][2] This technical guide provides a comprehensive overview of the LPC 16:0 signaling pathway, its receptors, downstream effectors, and the experimental methodologies used to investigate its functions.

LPC 16:0 Synthesis and Metabolism

LPC 16:0 is primarily generated through the enzymatic hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2), which removes the fatty acid at the sn-2 position. Another significant source of plasma LPC is the activity of lecithin-cholesterol acyltransferase (LCAT), which transfers a fatty acid from PC to cholesterol.[3] Conversely, LPC 16:0 can be acylated by lysophosphatidylcholine (B164491) acyltransferase (LPCAT) to reform PC, a process known as the Lands cycle.[4] LPC 16:0 can also be metabolized by autotaxin (ATX), a lysophospholipase D, to produce lysophosphatidic acid (LPA), another potent signaling lipid.[1][5]

Core Signaling Pathways

LPC 16:0 exerts its effects by interacting with a variety of cell surface and intracellular receptors. The downstream signaling cascades are complex and often cell-type specific, leading to a wide range of cellular responses.

G-Protein Coupled Receptor (GPCR) Signaling

Several G-protein coupled receptors have been identified as receptors for LPCs, including LPC 16:0. These include GPR119, GPR40, GPR55, and GPR4.

-

GPR119: Primarily coupled to Gαs, activation of GPR119 by LPC 16:0 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1][6] This pathway is particularly important in the regulation of insulin (B600854) secretion from pancreatic β-cells.[1][6]

-

GPR40 and GPR55: Activation of these receptors by LPCs can lead to an increase in intracellular calcium concentration ([Ca2+]i).

-

GPR4: This receptor has been implicated in angiogenesis and cellular migration.[1]

Below is a diagram illustrating the GPCR-mediated signaling pathways of LPC 16:0.

References

The Pivotal Role of Lysophosphatidylcholine in Cell Membrane Dynamics and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholine (B164491) (LPC), a seemingly simple lysophospholipid, plays a profoundly complex and critical role in the function and integrity of cell membranes. Far from being a mere metabolic intermediate of phosphatidylcholine, LPC acts as a potent signaling molecule and a modulator of membrane biophysical properties. Its influence extends from altering membrane fluidity and curvature to activating intricate intracellular signaling cascades, thereby impacting a wide array of physiological and pathological processes. This technical guide provides an in-depth exploration of the multifaceted functions of LPC in cell membranes, offering insights into its mechanism of action, its role in disease, and the experimental approaches used to elucidate its functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting LPC-mediated pathways.

Introduction: The Dual Personality of a Key Lysophospholipid

Lysophosphatidylcholine is a glycerophospholipid characterized by a glycerol (B35011) backbone, a phosphate (B84403) group, a choline (B1196258) headgroup, and a single acyl chain. It is primarily generated through the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2) or by the action of lecithin-cholesterol acyltransferase (LCAT).[1][2] While present at low concentrations (≤ 3%) in most cell membranes under normal physiological conditions, its levels can significantly increase in pathological states, such as inflammation and atherosclerosis.[3][4] LPC's functions are concentration-dependent, exhibiting both beneficial and detrimental effects. It is this dual nature that makes LPC a fascinating molecule of study and a potential target for therapeutic intervention.

Biophysical Impact of LPC on Cell Membrane Structure

The insertion of LPC into the lipid bilayer directly influences the physical properties of the cell membrane, primarily by altering its fluidity and curvature. These changes have significant consequences for the function of membrane-embedded proteins and the overall behavior of the cell.

Modulation of Membrane Fluidity

The cone-like shape of LPC, with its large hydrophilic head and single acyl chain, disrupts the ordered packing of cylindrical phospholipids (B1166683) within the membrane. This disruption increases the rotational and lateral diffusion of lipids and proteins, thereby enhancing membrane fluidity.[5][6] However, the effect of LPC on membrane fluidity is not straightforward and can depend on the specific lipid composition of the membrane. For instance, in synthetic dimyristoyl-phosphatidylcholine (DMPC) membranes, LPC induces disorder, while in egg yolk phosphatidylcholine (Egg-PC) membranes, it can slightly increase order.[7]

Induction of Membrane Curvature

The asymmetric incorporation of LPC into one leaflet of the lipid bilayer can induce significant membrane curvature.[8][9] This is a direct consequence of its inverted-cone shape, which favors positive curvature.[6] This property is crucial in various cellular processes that involve membrane bending, such as vesicle formation, endocytosis, and exocytosis. The ability of LPC to modulate membrane curvature also influences the activity of mechanosensitive ion channels.[8]

LPC as a Signaling Molecule: Orchestrating Cellular Responses

Beyond its structural effects, LPC is a potent signaling molecule that can elicit a wide range of cellular responses by activating specific receptors and intracellular signaling pathways.

G-Protein Coupled Receptor (GPCR) Activation

LPC is known to activate several G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors that play a central role in signal transduction.[3][10][11][12][13] While the precise identity of all LPC receptors is still under investigation, several orphan GPCRs have been implicated in mediating its effects.[1][3] Activation of these receptors by LPC can trigger downstream signaling cascades involving various G-protein subtypes (Gαs, Gαi, Gαq, Gα12/13), leading to the modulation of second messengers like cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and intracellular calcium (Ca2+).[3][14][15]

Protein Kinase C (PKC) Modulation

LPC can directly influence the activity of Protein Kinase C (PKC), a key enzyme in many signal transduction pathways.[16] The effect of LPC on PKC is concentration-dependent; low concentrations (<20 µM) tend to activate PKC, while higher concentrations (>30 µM) can be inhibitory.[16] This modulation of PKC activity by LPC can have far-reaching consequences on cell proliferation, differentiation, and apoptosis.[16]

Physiological and Pathological Roles of Lysophosphatidylcholine

The diverse functions of LPC in cell membranes underpin its involvement in a multitude of physiological and pathological conditions.

Atherosclerosis

LPC is a major component of oxidized low-density lipoprotein (Ox-LDL) and is considered a critical factor in the development of atherosclerosis.[1][3][17][18] It promotes inflammation in the arterial wall by inducing the expression of adhesion molecules on endothelial cells, stimulating the migration of monocytes, and promoting the proliferation of smooth muscle cells.[1][3]

Demyelinating Diseases

LPC is widely used experimentally to induce demyelination, mimicking the pathology of diseases like multiple sclerosis.[19][20][21][22] It causes demyelination by directly disrupting the myelin sheath and inducing apoptosis in oligodendrocytes, the myelin-producing cells of the central nervous system.[19][20][23] This toxicity is attributed to its ability to increase membrane permeability and disrupt lipid integrity.[19][20]

Cancer

The role of LPC in cancer is complex and appears to be context-dependent. Some studies suggest that LPC can have anti-tumor effects by inhibiting cancer cell proliferation.[24][25] For instance, it has been shown to inhibit lung cancer cell proliferation by regulating fatty acid metabolism.[24][25] Conversely, other studies indicate that elevated levels of certain LPC species may be associated with an increased risk of common cancers.[26] Furthermore, alterations in LPC metabolism have been linked to cisplatin (B142131) resistance in some cancers.[27]

Quantitative Data on LPC's Effects

The following tables summarize key quantitative data regarding the effects of lysophosphatidylcholine on various cellular and membrane parameters.

| Parameter | Cell/System | LPC Concentration | Observed Effect | Reference |

| PKC Activity | - | < 20 µM | Activation | [16] |

| - | > 30 µM | Inhibition | [16] | |

| Membrane Incorporation | Dipalmitoylphosphatidylcholine (DPPC) liquid crystalline bilayers | Up to 30 mol% | Incorporation without micellization | [28] |

| Dioleoylphosphatidylcholine (DOPC) bilayers | Up to 35 mol% | Incorporation without micellization | [28] | |

| DPPC gel state bilayers | 1 mol% (1-oleoyl-LPC) | Destabilization and increased K+ permeability | [28] | |

| Demyelination | Rat and mouse brain spheroid cultures | Repeated exposure | 30% loss of Myelin Basic Protein (MBP) | [29] |

| 56% loss in the number of myelin sheets | [29] | |||

| Gramicidin Channel Dimerization | Diphytanoylphosphatidylcholine planar bilayers | 2 µM | Up to 500-fold increase in dimerization constant | [30] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of lysophosphatidylcholine.

Measurement of Membrane Fluidity

Method: Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)

-

Cell/Liposome (B1194612) Preparation: Prepare a suspension of cells or liposomes at a desired concentration in a suitable buffer (e.g., PBS).

-

DPH Labeling: Add DPH (from a stock solution in tetrahydrofuran) to the cell/liposome suspension to a final concentration of 1-2 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the membranes.

-

LPC Treatment: Add the desired concentration of LPC to the labeled suspension and incubate for the desired time.

-

Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. Excite the sample at ~360 nm and measure the emission at ~430 nm. The anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

-

Data Analysis: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Reference: [31][32][33][34][35]

GPCR Activation Assay

Method: Calcium Flux Assay for Gq-coupled GPCRs

-

Cell Culture: Culture cells expressing the GPCR of interest in a multi-well plate.

-

Fluorescent Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a microscope.

-

LPC Stimulation: Add a solution of LPC at the desired concentration to the wells.

-

Real-time Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying GPCR activation.

-

Data Analysis: Quantify the response by measuring the peak fluorescence intensity or the area under the curve.

Reference: [15][36][37][38][39]

LPC-Induced Demyelination in Organotypic Brain Slice Cultures

-

Slice Culture Preparation: Prepare organotypic brain slice cultures from postnatal rodent brains (e.g., cerebellum or corpus callosum) and maintain them in culture for a period to allow for myelination.

-

LPC Treatment: Add LPC to the culture medium at a concentration known to induce demyelination (e.g., 0.1-1 mg/mL) for a specific duration (e.g., 18-24 hours).

-

Washout and Recovery: After the treatment period, replace the LPC-containing medium with fresh culture medium and allow the slices to recover for several days to weeks to observe potential remyelination.

-

Immunohistochemistry: Fix the slice cultures and perform immunohistochemistry for myelin markers (e.g., Myelin Basic Protein - MBP) and oligodendrocyte markers (e.g., Olig2) to assess the extent of demyelination and remyelination.

-

Microscopy and Image Analysis: Acquire images using a fluorescence or confocal microscope and quantify the myelinated area or the number of oligodendrocytes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to LPC function.

Caption: LPC signaling through GPCRs.

Caption: Experimental workflow for membrane fluidity measurement.

Conclusion and Future Directions

Lysophosphatidylcholine is a multifaceted lipid that exerts profound effects on cell membrane structure and function. Its ability to modulate membrane fluidity and curvature, coupled with its role as a signaling molecule, positions it as a key player in a wide range of biological processes. The pathological implications of aberrant LPC levels, particularly in atherosclerosis and demyelinating diseases, highlight the potential of targeting LPC-mediated pathways for therapeutic benefit.

Future research should focus on several key areas:

-

Receptor Deorphanization: Identifying and characterizing the full complement of GPCRs that are activated by LPC will be crucial for understanding its diverse signaling actions.

-

Species-Specific Effects: A deeper understanding of how the acyl chain composition of LPC influences its biological activity is needed.

-

Therapeutic Targeting: The development of specific inhibitors of LPC synthesis or antagonists of its receptors holds promise for the treatment of inflammatory and neurodegenerative diseases.

By continuing to unravel the complexities of LPC's function, the scientific community can pave the way for novel therapeutic strategies aimed at modulating the delicate balance of this potent lipid mediator in health and disease.

References

- 1. Role of Lysophosphatidylcholine (LPC) in Atherosclerosis: Ingenta Connect [ingentaconnect.com]

- 2. mdpi.com [mdpi.com]

- 3. Role of lysophosphatidylcholine (LPC) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 5. Capacitation - Wikipedia [en.wikipedia.org]

- 6. Phospholipases and Membrane Curvature: What Is Happening at the Surface? [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Curvature generation and pressure profile modulation in membrane by lysolipids: insights from coarse-grained simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Membrane Curvature-Modifying Lipids on Membrane Fusion by Tick-Borne Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 12. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AddexBio Service - GPCRAssays [addexbio.com]

- 16. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Metabolism and atherogenic disease association of lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms of lysophosphatidylcholine-induced demyelination: A primary lipid disrupting myelinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. Lysophosphatidylcholine-induced demyelination model of mouse [protocols.io]

- 23. mdpi.com [mdpi.com]

- 24. Lysophosphatidylcholine inhibits lung cancer cell proliferation by regulating fatty acid metabolism enzyme long-chain acyl-coenzyme A synthase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Lysophosphatidylcholine inhibits lung cancer cell proliferation by regulating fatty acid metabolism enzyme long‐chain acyl‐coenzyme A synthase 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Targeting lipid droplet lysophosphatidylcholine for cisplatin chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. An in vitro model for de- and remyelination using lysophosphatidyl choline in rodent whole brain spheroid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Lysophospholipids modulate channel function by altering the mechanical properties of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 32. Detection of Plant Cell Membrane Fluidity - Lifeasible [lifeasible.com]

- 33. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. GPCR Signaling Assays [worldwide.promega.com]

- 38. agilent.com [agilent.com]

- 39. ionbiosciences.com [ionbiosciences.com]

Unraveling the Proinflammatory Cascade of 1-Palmitoyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), a prominent lysophosphatidylcholine (B164491) species, has emerged as a critical mediator in a spectrum of inflammatory diseases, most notably atherosclerosis. As a major component of oxidized low-density lipoprotein (oxLDL), LPC 16:0 orchestrates a complex inflammatory response in the vasculature by activating endothelial cells and immune cells such as macrophages. This technical guide provides an in-depth analysis of the proinflammatory activities of LPC 16:0, detailing the underlying signaling pathways, experimental methodologies to investigate its effects, and a summary of quantitative data from key studies.

Quantitative Effects of this compound on Inflammatory Responses

The following tables summarize the dose- and time-dependent effects of LPC 16:0 on various cell types, providing a quantitative overview of its proinflammatory potency.

Table 1: Effect of LPC 16:0 on Cytokine and Chemokine Secretion

| Cell Type | Concentration | Treatment Time | Cytokine/Chemokine | Fold Increase/Concentration | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 30 µmol/L | 24 hours | IL-6 | Not specified, but significant increase | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 30 µmol/L | 24 hours | IL-8 | Not specified, but significant increase | [1] |

| Human Aortic Endothelial Cells (HAECs) | 50 µM | 1 hour | IL-8 mRNA | ~5-fold | [2] |

| Human Aortic Endothelial Cells (HAECs) | 50 µM | 3 hours | IL-8 Protein | ~2.6-fold | [2] |

| LPS-stimulated M1 Macrophages | 0.3, 1 µM | 24 hours | IL-6, IL-1β, IL-12, TNF-α | Enhanced secretion | [3] |

| Peritoneal Macrophages | 20 µM (with LPS priming) | 1 hour | IL-1β | Increased secretion | [4] |

Table 2: Effect of LPC 16:0 on Endothelial Barrier Function and Adhesion Molecule Expression

| Cell Type | Concentration | Treatment Time | Parameter | Effect | Reference |

| Human Dermal Microvascular Endothelial Cells (HMEC) | 10-50 µM | Minutes | Transendothelial Electrical Resistance (TEER) | Dose-dependent decrease | [5] |

| Bovine Pulmonary Microvascular Endothelial Cells (BPMEC) | 10-50 µM | Minutes | Transendothelial Electrical Resistance (TEER) | Dose-dependent decrease | [5] |

| Rabbit Aortic Endothelial Cells | 100 µM | 24 hours | VCAM-1 Expression | Not specified, but significant increase | [6] |

| Rabbit Aortic Endothelial Cells | 100 µM | 24 hours | ICAM-1 Expression | Not specified, but significant increase | [6] |

| Rabbit Aortic Endothelial Cells | Not specified | Not specified | Monocyte Adhesion | 1.4-fold increase | [6] |

Table 3: Effect of LPC 16:0 on Cell Viability and Other Proinflammatory Markers

| Cell Type | Concentration | Treatment Time | Parameter | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 125 µM | 2 hours | Superoxide Production | Increased | [3] |

| Human Monocytes (THP-1) | 0.1-100 µg/ml | 24 hours | Cell Viability | Concentration-dependent inhibition | [3] |

| Human Monocytes (THP-1) & HUVECs | 1 µg/ml | 1-24 hours | Caspase-1 Activation | Increased | [3] |

| Human Monocytes (THP-1) & HUVECs | 10 and 20 µg/ml | Real-time | Pyroptosis (Pore formation) | Increased | [3] |

Signaling Pathways Activated by this compound

LPC 16:0 elicits its proinflammatory effects through the activation of several key signaling cascades. The primary pathways involve Toll-like receptors (TLRs) and subsequent activation of the transcription factor NF-κB, as well as pathways involving Protein Kinase C (PKC) and RhoA.

TLR-Mediated NF-κB Activation

This compound can directly activate Toll-like receptor 4 (TLR4) and TLR2. This activation initiates a downstream signaling cascade that is largely dependent on the adaptor protein MyD88, leading to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[7][8][9] This releases the transcription factor NF-κB (a heterodimer of p50 and p65 subunits), allowing it to translocate to the nucleus and induce the expression of a wide array of proinflammatory genes, including cytokines, chemokines, and adhesion molecules.

Caption: TLR4-mediated NF-κB signaling pathway activated by LPC 16:0.

PKC and RhoA Signaling in Endothelial Cells

In endothelial cells, LPC 16:0 can also activate Protein Kinase C (PKC), specifically PKCα, and the small GTPase RhoA. This signaling axis is crucial for the LPC 16:0-induced increase in endothelial permeability.[5] Activation of PKCα by LPC 16:0 leads to the subsequent activation of RhoA. Activated RhoA, in turn, contributes to the disruption of the endothelial barrier, leading to increased permeability.

Caption: PKCα and RhoA signaling in LPC 16:0-induced endothelial hyperpermeability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the proinflammatory activity of this compound.

Preparation of this compound Solution

-

Stock Solution: Prepare a stock solution of this compound (LPC 16:0) in a sterile, organic solvent such as ethanol (B145695) or chloroform/methanol.[3]

-

Working Solution: For cell culture experiments, aliquot the desired amount of the stock solution into a sterile tube. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Resuspension: Resuspend the lipid film in serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.

-

Sonication: Sonicate the solution for approximately 10 minutes to ensure complete dispersion of the lipid.[3]

Cell Culture and Stimulation

-

Human Umbilical Vein Endothelial Cells (HUVECs): Culture HUVECs in Endothelial Growth Medium (EGM) supplemented with growth factors and 10% fetal bovine serum (FBS). For experiments, seed cells in appropriate culture plates and allow them to reach confluence. Prior to stimulation, cells are often serum-starved for a few hours. Treat confluent monolayers with the prepared LPC 16:0 solution for the indicated times.

-

Human Monocytes (THP-1): Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 50 µM 2-mercaptoethanol.[3] For experiments involving macrophage differentiation, THP-1 cells can be treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, the cells are washed and incubated in fresh medium before stimulation with LPC 16:0.

Measurement of Cytokine Secretion by ELISA

-

Sample Collection: After stimulating the cells with LPC 16:0 for the desired time, collect the cell culture supernatant.

-

ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., IL-6, IL-8, TNF-α, IL-1β). Follow the manufacturer's instructions for the assay.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Western Blot Analysis for NF-κB Activation

-

Cell Lysis: After stimulation with LPC 16:0, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of IκBα or the p65 subunit of NF-κB overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: To ensure equal protein loading, re-probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

Transendothelial Electrical Resistance (TEER) Assay for Endothelial Permeability

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs or HMECs) onto porous Transwell inserts and allow them to form a confluent monolayer.

-

TEER Measurement: Use a voltohmmeter with a "chopstick" electrode to measure the electrical resistance across the endothelial monolayer.

-

Stimulation: Once a stable baseline TEER is established, add LPC 16:0 to the apical (upper) chamber of the Transwell.

-

Time-Course Measurement: Measure the TEER at regular intervals after the addition of LPC 16:0 to monitor changes in endothelial barrier function. A decrease in TEER indicates an increase in permeability.[5]

-

Data Normalization: Normalize the TEER values to the baseline reading and express the results as a percentage of the initial resistance.

Monocyte Adhesion Assay

-

Endothelial Cell Monolayer Preparation: Grow endothelial cells to confluence in multi-well plates.

-

Stimulation: Treat the endothelial cell monolayers with LPC 16:0 for the desired time to induce the expression of adhesion molecules.

-

Monocyte Labeling: Label monocytes (e.g., THP-1 or primary monocytes) with a fluorescent dye such as Calcein-AM.

-

Co-culture: Wash the stimulated endothelial monolayers and add the fluorescently labeled monocytes. Incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent monocytes.

-

Quantification: Quantify the number of adherent monocytes by measuring the fluorescence intensity in each well using a fluorescence plate reader or by counting the cells under a fluorescence microscope.

Caption: General experimental workflow for studying LPC 16:0 proinflammatory activity.

Conclusion

This compound is a potent proinflammatory lipid that plays a significant role in the pathogenesis of inflammatory diseases such as atherosclerosis. Its ability to activate endothelial cells and macrophages through TLR- and PKC-mediated signaling pathways leads to the production of inflammatory mediators, increased endothelial permeability, and enhanced leukocyte adhesion. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and target the inflammatory cascade initiated by LPC 16:0. Further investigation into the intricate molecular interactions and the development of specific inhibitors of these pathways hold promise for novel therapeutic interventions.

References

- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 2. Endothelial lipase (EL) and EL-generated lysophosphatidylcholines promote IL-8 expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. scispace.com [scispace.com]

- 7. Phosphorylation and ubiquitination of the IκB kinase complex by two distinct signaling pathways | The EMBO Journal [link.springer.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactome | Active IKK Complex phosphorylates NF-kappa-B inhibitor [reactome.org]

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0): A Comprehensive Technical Guide to its Role as a Disease Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine, also known as LPC 16:0, is a lysophosphatidylcholine (B164491), a class of bioactive lipid mediators. It is a major component of oxidized low-density lipoprotein (ox-LDL) and is generated from the hydrolysis of the sn-2 acyl chain of phosphatidylcholine by phospholipase A2 (PLA2)[1][2]. LPC 16:0 is increasingly recognized for its significant role in the pathophysiology of a wide range of diseases, including cancer, cardiovascular disorders, metabolic diseases, neurological conditions, and inflammatory states, making it a focal point of biomarker research[3][4][5]. This technical guide provides an in-depth overview of LPC 16:0 as a disease biomarker, focusing on its signaling pathways, quantitative data from various studies, and the experimental methodologies for its detection and quantification.

Data Presentation: Quantitative Levels of LPC 16:0 in Various Diseases

The following tables summarize the quantitative changes of LPC 16:0 observed in different diseases across various biological matrices.

Table 1: LPC 16:0 in Cancer

| Cancer Type | Biological Matrix | Observed Change in LPC 16:0 | Reference |

| Prostate Cancer | Tissue | Decreased in cancerous vs. benign tissue | [6] |

| Ovarian Cancer | Serum | Decreased | [7] |

| Intrahepatic Cholangiocarcinoma | Serum | Significantly reduced | [8] |

| Pancreatic Ductal Adenocarcinoma | Blood Exosomes | Lower levels in relapsed vs. non-relapsed cases | [9] |

| Squamous Cell Carcinoma | Plasma | Lower levels correlated with poorer prognosis | [10] |

| Various Cancers (Breast, Colon, Liver, Kidney, Prostate, Thyroid) | Tissue | Significantly decreased compared to non-cancerous controls | [6] |

Table 2: LPC 16:0 in Cardiovascular and Metabolic Diseases

| Disease | Biological Matrix | Observed Change in LPC 16:0 | Reference |

| Atherosclerosis | - | Implicated as a significant factor | [2][4] |

| Acute Coronary Syndrome | Plasma | No significant change | [11] |

| Severe Aortic Stenosis (in diabetic patients) | Serum | Significantly lower levels | [12] |

| Apolipoprotein E Knockout Mice (Atherosclerosis model) | Plasma | Elevated, but lower in high-fat diet group compared to normal diet | [13] |

Table 3: LPC 16:0 in Neurological and Inflammatory Diseases

| Disease | Biological Matrix | Observed Change in LPC 16:0 | Reference |

| Alzheimer's Disease | Plasma | Decreased | [14] |

| Parkinson's Disease with Cognitive Impairment | Serum | Significantly higher | [15][16] |

| Ischemic Stroke (rat model) | Plasma | Decreased | [17][18] |

| Ischemic Stroke (rat model) | Brain | Increased | [17][18] |

| Fibromyalgia | Serum | Upregulated (1.45-fold) and correlated with pain symptoms | [19] |

| Acute Liver Failure | - | Reduced, and associated with poor prognosis | [20] |

| Asthma | Lung Lining Fluids | Elevated | [21] |

Signaling Pathways Involving LPC 16:0

LPC 16:0 exerts its biological effects through various signaling pathways, often in a pro-inflammatory manner[4]. Key pathways include the LPC-Autotaxin-LPA axis, and interactions with G protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), and ion channels.

The LPC-Autotaxin-LPA Axis

A critical pathway involving LPC 16:0 is its conversion to lysophosphatidic acid (LPA) by the enzyme autotaxin (ATX), a lysophospholipase D[22][23]. LPA is a potent signaling molecule that activates specific G protein-coupled receptors (LPA1-8), leading to a multitude of cellular responses including cell proliferation, migration, and inflammation[22]. This axis is implicated in various pathological conditions[20][23].

Other Signaling Interactions

LPC 16:0 can also directly activate various receptors, contributing to its diverse biological effects:

-

G Protein-Coupled Receptors (GPCRs): LPCs can bind to several GPCRs, initiating downstream signaling cascades.

-

Toll-Like Receptors (TLRs): LPCs can directly activate TLR4 and TLR2, key receptors in the innate immune system, but can also inhibit TLR-mediated signaling in the presence of their classical ligands, indicating a dual role in inflammation.

-

Ion Channels: In the context of pain, LPC 16:0 has been shown to activate acid-sensing ion channel 3 (ASIC3), mediating psychological stress-induced fibromyalgia-like pain[19].

Experimental Protocols

The accurate quantification of LPC 16:0 in biological samples is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose[24][25].

General Workflow for LPC 16:0 Quantification by LC-MS/MS

Detailed Methodological Steps

-

Sample Collection and Preparation:

-

Biological samples (e.g., EDTA-plasma, serum, tissue homogenates) should be collected and stored at -80°C to prevent lipid degradation.

-

For plasma or serum, a small volume (e.g., 10-100 µL) is typically used[25].

-

-

Internal Standard Spiking:

-

To account for variations in extraction efficiency and instrument response, a known amount of an internal standard is added to the sample before extraction.

-

Commonly used internal standards for LPC analysis include deuterated LPC species (e.g., d31-16:0-LPC) or LPCs with odd-numbered carbon chains (e.g., LPC 13:0, LPC 19:0) that are not naturally abundant in biological samples[24][25].

-

-

Lipid Extraction:

-

A common method for extracting lysophospholipids is the Folch or Bligh-Dyer method, using a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v)[24].

-

The sample is vortexed with the extraction solvent, followed by centrifugation to separate the organic (lipid-containing) and aqueous layers. The organic layer is then collected and dried under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol) for injection into the LC-MS/MS system.

-

Liquid Chromatography (LC): Reversed-phase chromatography is typically employed to separate different lipid species.

-

Tandem Mass Spectrometry (MS/MS): Electrospray ionization (ESI) is a common ionization source. For LPCs, analysis is often performed in positive ion mode. A characteristic fragmentation of LPCs is the neutral loss of the phosphocholine (B91661) headgroup, resulting in a product ion at m/z 184. Therefore, a precursor ion scan for m/z 184 is a highly specific method for detecting various LPC species[25][26].

-

For quantification, selected reaction monitoring (SRM) can be used, monitoring the transition from the precursor ion of LPC 16:0 (m/z 496.3) to the product ion (m/z 184.1)[7].

-

-

Data Analysis and Quantification:

-

A calibration curve is generated using a series of known concentrations of an LPC 16:0 standard.

-

The concentration of LPC 16:0 in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Directions

This compound is a multifaceted lipid molecule with significant potential as a biomarker across a spectrum of diseases. Its levels are dynamically regulated and reflect underlying pathophysiological processes, particularly those involving inflammation and lipid metabolism. The consistent observation of altered LPC 16:0 levels in various disease states underscores its diagnostic and prognostic utility.

For drug development professionals, the signaling pathways involving LPC 16:0, such as the LPC-ATX-LPA axis, present viable therapeutic targets. Modulating the activity of enzymes like ATX could offer novel treatment strategies for diseases where this pathway is dysregulated.

Future research should focus on standardizing analytical methods for LPC 16:0 quantification to ensure comparability across different studies. Furthermore, large-scale clinical validation studies are necessary to establish definitive cutoff values and to fully integrate LPC 16:0 into clinical practice as a reliable biomarker for disease diagnosis, prognosis, and therapeutic monitoring. The continued exploration of the intricate roles of LPC 16:0 in health and disease will undoubtedly pave the way for new diagnostic tools and therapeutic interventions.

References

- 1. P-lysoPC (16:0 LPC) - Echelon Biosciences [echelon-inc.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. High level of phosphatidylcholines/lysophosphatidylcholine ratio in urine is associated with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. oncotarget.com [oncotarget.com]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Lysophosphatidylcholine as a biomarker for severe aortic stenosis in diabetic patients: Preliminary report | Olasińska-Wiśniewska | Polish Heart Journal (Kardiologia Polska) [journals.viamedica.pl]

- 13. Untargeted Lipidomic Profiling Reveals Lysophosphatidylcholine and Ceramide as Atherosclerotic Risk Factors in apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lysophospholipid-Related Diseases and PPARγ Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. cdn.amegroups.cn [cdn.amegroups.cn]

- 17. mdpi.com [mdpi.com]

- 18. Exploring Lysophosphatidylcholine as a Biomarker in Ischemic Stroke: The Plasma–Brain Disjunction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of acid-sensing ion channel 3 by lysophosphatidylcholine 16:0 mediates psychological stress-induced fibromyalgia-like pain | Annals of the Rheumatic Diseases [ard.bmj.com]

- 20. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Autotaxin Structure Activity Relationships Revealed through Lysophosphatidylcholine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Linking medicinal cannabis to autotaxin–lysophosphatidic acid signaling | Life Science Alliance [life-science-alliance.org]

- 24. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ovid.com [ovid.com]

- 26. researchgate.net [researchgate.net]

Chemical properties and structure of 1-Palmitoyl-sn-glycero-3-phosphocholine

An In-Depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0)

Abstract

This compound, also known as LysoPC(16:0), is a lysophosphatidylcholine, a class of phospholipids (B1166683) that are important components of cell membranes and potent signaling molecules.[1][2] It is generated through the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2.[3] LPC(16:0) is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and immune cell modulation.[2][4] This document provides a comprehensive technical overview of its chemical structure, properties, experimental protocols for its synthesis and analysis, and its role in cellular signaling pathways, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound consists of a glycerol (B35011) backbone, a palmitic acid chain at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position.[3]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 17364-16-8 |

| PubChem CID | 460602[5] |

| Molecular Formula | C₂₄H₅₀NO₇P |

| Synonyms | LPC(16:0), 1-Hexadecanoyl-sn-glycero-3-phosphocholine, L-γ-Palmitoyl-α-lysolecithin |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 495.63 g/mol [6] |

| Appearance | White to off-white solid/powder[4] |

| Purity | ≥98% (typically by HPLC) |

| Solubility | PBS (pH 7.2): ~2 mg/mL; Water: 25 mg/mL[7] |

| Storage Conditions | -20°C, sealed, under desiccating conditions[6] |

Spectrometric Data

Mass Spectrometry (MS/MS): Analysis via electrospray ionization (ESI) mass spectrometry typically shows a precursor ion [M+H]⁺ at m/z 496.34.[5] Collision-induced dissociation (CID) of this ion yields characteristic fragment ions, most notably the phosphocholine head group at m/z 184.07.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following tables summarize the characteristic chemical shifts for a closely related compound, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, which provides a reference for the expected signals.

Table 1: 1H NMR Chemical Shifts

| Assignment | Chemical Shift (δ, ppm) |

| N(CH₃)₃ | ~3.40 |

| -CH₂-N- | ~3.85 |

| -CH₂-OP- | ~4.30 |

| sn-1,3 CH₂ | ~4.15 - 4.40 |

| sn-2 CH | ~5.25 |

| Palmitoyl α-CH₂ | ~2.30 |

| Palmitoyl β-CH₂ | ~1.60 |

| Palmitoyl (CH₂)n | ~1.25 |

| Palmitoyl ω-CH₃ | ~0.88 |

| Note: Data is representative for dipalmitoylphosphatidylcholine and serves as an estimate.[6][8] |

Table 2: 13C NMR Chemical Shifts

| Assignment | Chemical Shift (δ, ppm) |

| N(CH₃)₃ | ~54.5 |

| -CH₂-N- | ~60.0 |

| -CH₂-OP- | ~66.7 |

| sn-1 C | ~63.5 |

| sn-2 C | ~71.0 |

| sn-3 C | ~63.5 |

| Palmitoyl C=O | ~174.0 |

| Palmitoyl α-CH₂ | ~34.5 |

| Palmitoyl (CH₂)n | ~25-32 |

| Palmitoyl ω-CH₃ | ~14.5 |

| Note: Data is representative for dipalmitoylphosphatidylcholine and serves as an estimate.[1][9] |

Experimental Protocols

Chemoenzymatic Synthesis

A common method for synthesizing specific lysophosphatidylcholines involves the enzymatic hydrolysis of a diacyl-phosphatidylcholine precursor. This protocol is adapted from established methods for synthesizing lysophospholipids.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Plasma and fecal lipidomics. (i) Quantification of plasma lipid species. [bio-protocol.org]

- 6. BJOC - Remarkable functions of sn-3 hydroxy and phosphocholine groups in 1,2-diacyl-sn-glycerolipids to induce clockwise (+)-helicity around the 1,2-diacyl moiety: Evidence from conformation analysis by 1H NMR spectroscopy [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE(63-89-8) 1H NMR [m.chemicalbook.com]

- 9. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE(63-89-8) 13C NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

In Vivo Biosynthesis and Metabolism of 1-Palmitoyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo biosynthesis and metabolism of 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso-PC), a key lysophospholipid intermediate. The document details the primary metabolic pathways, the enzymes involved, their regulation, and quantitative data where available. Furthermore, it offers detailed experimental protocols for the study of these processes and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a species of lysophosphatidylcholine (B164491), a class of lipids that play crucial roles in a variety of cellular processes, including membrane structure, signaling, and inflammation. It is characterized by a glycerol (B35011) backbone with a palmitic acid at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position. The in vivo metabolism of this compound is primarily governed by the dynamic interplay of two key pathways: the Kennedy pathway for de novo phosphatidylcholine synthesis and the Lands cycle for phospholipid remodeling.

Biosynthetic and Metabolic Pathways

The concentration and composition of phosphatidylcholines (PCs), including those that can be precursors to this compound, are maintained through a balance of de novo synthesis and remodeling.

The Kennedy Pathway: De Novo Synthesis of Phosphatidylcholine

The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholines in eukaryotic cells. This pathway begins with the uptake of choline, which is then sequentially converted to phosphocholine, CDP-choline, and finally to a diacyl-phosphatidylcholine. While this pathway does not directly produce this compound, it generates the diacyl-PC pool that serves as the substrate for the enzymes that do.

The Lands Cycle: Phospholipid Remodeling and Formation of this compound

The Lands cycle is a critical pathway for the remodeling of the fatty acyl chains of phospholipids, allowing for the generation of a diverse range of PC species with specific fatty acid compositions. This cycle is the primary route for the formation and metabolism of this compound.

The cycle involves two key enzymatic steps:

-

Deacylation: A diacyl-phosphatidylcholine, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, is hydrolyzed by a Phospholipase A2 (PLA2) enzyme, which removes the fatty acid from the sn-2 position, yielding this compound and a free fatty acid.

-

Reacylation: The newly formed this compound is then reacylated at the sn-2 position by a Lysophosphatidylcholine Acyltransferase (LPCAT) , utilizing a specific acyl-CoA to generate a new diacyl-phosphatidylcholine molecule.

This continuous cycle of deacylation and reacylation allows for the precise control of the fatty acid composition of cellular membranes, which is crucial for maintaining membrane fluidity and function.

Key Enzymes and Their Regulation

Phospholipase A2 (PLA2)

A superfamily of enzymes, PLA2s are responsible for the hydrolysis of the sn-2 fatty acyl bond of phospholipids. The cytosolic PLA2s (cPLA2), particularly cPLA2α, are considered key players in the generation of lysophospholipids and the release of arachidonic acid for eicosanoid synthesis. The activity of cPLA2α is tightly regulated by:

-

Calcium (Ca2+): An increase in intracellular Ca2+ concentration is a primary trigger for cPLA2α activation. Ca2+ binds to the C2 domain of the enzyme, promoting its translocation from the cytosol to intracellular membranes where its substrates reside.[1]

-

Phosphorylation: cPLA2α is a substrate for several protein kinases, most notably Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2. Phosphorylation of cPLA2α by MAPKs enhances its catalytic activity.[2][3]

Lysophosphatidylcholine Acyltransferase (LPCAT)

LPCATs are a family of enzymes that catalyze the reacylation of lysophosphatidylcholines. Several isoforms of LPCAT have been identified, each with distinct substrate specificities for both the lysophosphatidylcholine and the acyl-CoA. LPCAT3, for instance, has been shown to have a preference for unsaturated acyl-CoAs. The regulation of LPCAT activity is an active area of research, with some evidence suggesting a role for the PI3K-Akt signaling pathway in modulating LPCAT expression and/or activity.[4]

Signaling Pathways

The metabolism of this compound is intricately linked to cellular signaling networks that respond to a variety of extracellular stimuli.

Regulation of cPLA2α Activity

Putative Regulation of LPCAT by the PI3K-Akt Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioconductor.posit.co [bioconductor.posit.co]

- 4. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of 1-Palmitoyl-sn-glycero-3-phosphocholine and G-Protein Coupled Receptors: A Technical Guide for Researchers

An In-depth Exploration of LPC-GPCR Interactions, Signaling Pathways, and Methodologies for Drug Discovery

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), a prominent species of lysophosphatidylcholine (B164491), is increasingly recognized for its role as a signaling molecule that modulates a variety of physiological and pathological processes. Its effects are often mediated through interaction with a specific subset of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are major targets for drug development. This technical guide provides a comprehensive overview of the current understanding of the interactions between LPC 16:0 and its associated GPCRs, with a focus on quantitative data, experimental protocols, and signaling pathways relevant to researchers, scientists, and drug development professionals.

Identified GPCR Targets for this compound

Several GPCRs have been identified as receptors or targets for LPC, each with distinct signaling cascades and physiological implications. The primary GPCRs discussed in this guide are GPR119, GPR55, GPR4, and G2A.

Quantitative Analysis of LPC 16:0 - GPCR Interactions

The following table summarizes the available quantitative data for the interaction of this compound and related LPC species with their target GPCRs. This data is essential for understanding the potency and affinity of these interactions.

| Receptor | Ligand | Parameter | Value | Cell Line/System | Reference |

| GPR119 | 1-Palmitoyl-lysophosphatidylcholine | pEC50 | 5.8 | Xenopus oocytes expressing rGpr119 | [1] |

| GPR4 | Lysophosphatidylcholine (species not specified) | Kd | 159 nM | GPR4-transfected CHO cells | [2] |

| GPR55 | LPC 16:0 and LPC 18:1 | Interaction Strength | Stronger than OEA (endogenous agonist) | PC-3 human prostate carcinoma cells | [3] |

| G2A | 14:0 LPC vs 16:0, 18:0, 18:1 LPC | Migration Efficiency | 50% efficiency compared to 16:0, 18:0, and 18:1 LPC | Not specified | [4] |

Signaling Pathways and Downstream Effects

The activation of GPCRs by LPC 16:0 initiates a cascade of intracellular signaling events that ultimately lead to a cellular response. The specific pathways activated are dependent on the receptor and the G-protein to which it couples.

GPR119: Gs-Coupled Signaling

GPR119 is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein.[5] Upon activation by LPC 16:0, GPR119 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] This elevation in cAMP can, in turn, activate Protein Kinase A (PKA) and other downstream effectors, playing a crucial role in processes such as glucose-stimulated insulin (B600854) secretion.[5]

GPR55: Gq/11 and G12/13-Coupled Signaling

GPR55 activation by LPC species has been shown to elicit intracellular calcium (Ca2+) mobilization.[3] This suggests coupling to Gq/11 or G12/13 alpha subunits. Activation of the Gq/11 pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

GPR4 and G2A: Complex Signaling Networks

The signaling pathways for GPR4 and G2A in response to LPC are less straightforward. GPR4 has been implicated in LPC-mediated activation of the small GTPase RhoA, which is involved in stress fiber formation and endothelial barrier dysfunction.[7] The interaction of LPC with G2A is a subject of ongoing research, with some studies suggesting a role in ERK activation and cell migration, while direct high-affinity binding has been contested.[4]

Experimental Protocols

Accurate and reproducible experimental design is paramount in studying LPC-GPCR interactions. Below are detailed methodologies for key assays.

cAMP Accumulation Assay (for Gs-coupled receptors like GPR119)

This assay quantifies the production of cAMP in response to receptor activation.

1. Cell Culture and Transfection:

-

Culture HEK293 cells or other suitable host cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

For transient transfection, plate cells in 96-well plates and transfect with a plasmid encoding the GPCR of interest (e.g., human GPR119) using a suitable transfection reagent.

-

For stable cell lines, culture cells under selection pressure to maintain receptor expression.

2. Assay Procedure:

-

On the day of the assay, aspirate the culture medium and wash the cells with a serum-free assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, for 30 minutes at 37°C to prevent cAMP degradation.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the LPC dilutions to the cells and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM Forskolin).

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.

3. Data Analysis:

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the logarithm of the LPC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay (for Gq-coupled receptors like GPR55)

This assay measures changes in intracellular calcium concentration upon receptor activation.

1. Cell Preparation and Dye Loading:

-

Plate cells expressing the GPCR of interest (e.g., GPR55-expressing PC-3 cells) in a black-walled, clear-bottom 96-well plate.

-

On the day of the assay, wash the cells with a calcium-free buffer (e.g., HBSS without Ca2+ and Mg2+).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.

-

After incubation, wash the cells to remove excess dye.

2. Calcium Measurement:

-

Place the plate in a fluorescence plate reader or a fluorescence microscope equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading for each well.

-

Inject a solution of this compound at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-5 minutes).

3. Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of LPC.

-

Plot the peak response against the logarithm of the LPC concentration to generate a dose-response curve and determine the EC50.

RhoA Activation Assay (for G12/13-coupled receptors like GPR4)

This assay measures the activation of the small GTPase RhoA.

1. Cell Lysis and Protein Quantification:

-

Culture cells expressing the GPCR of interest (e.g., GPR4) and stimulate with LPC 16:0 for various time points.

-

Lyse the cells in a RhoA activation assay lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

2. Pull-down of Active RhoA:

-

Incubate a portion of the cell lysate with Rhotekin-RBD (Rho-binding domain) beads, which specifically bind to the active, GTP-bound form of RhoA.

-

After incubation, wash the beads to remove non-specifically bound proteins.

3. Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for RhoA.

-

Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

-

Also, run a parallel western blot with a portion of the total cell lysate to determine the total amount of RhoA in each sample for normalization.

4. Data Analysis:

-

Quantify the band intensities of the active RhoA and total RhoA using densitometry.

-

Express the results as the ratio of active RhoA to total RhoA to determine the fold-change in RhoA activation upon LPC stimulation.

Conclusion and Future Directions

The interaction of this compound with GPCRs represents a complex and dynamic area of research with significant therapeutic potential. While GPR119 and GPR55 have emerged as key receptors for LPC, the roles of GPR4 and G2A, as well as other potential GPCR targets, warrant further investigation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to elucidate the intricate signaling mechanisms of LPC and to develop novel therapeutics targeting these pathways. Future research should focus on obtaining more comprehensive quantitative data, including binding affinities and EC50/IC50 values for LPC 16:0 across a wider range of GPCRs, and on further dissecting the downstream signaling networks to fully understand the physiological and pathological consequences of LPC-GPCR interactions.

References

- 1. guidetopharmacology.org [guidetopharmacology.org]

- 2. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of LysoPC(16:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (B164491) (16:0), or LysoPC(16:0), is a bioactive lipid molecule derived from the hydrolysis of phosphatidylcholine. It is not merely a metabolic intermediate but also a signaling molecule implicated in a wide array of physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. Understanding the cellular uptake and metabolic fate of LysoPC(16:0) is crucial for elucidating its biological functions and for the development of novel therapeutic strategies targeting lipid metabolism and signaling pathways. This guide provides a comprehensive overview of the current knowledge on LysoPC(16:0) cellular transport and metabolism, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Cellular Uptake of LysoPC(16:0)

The precise mechanisms governing the cellular uptake of LysoPC(16:0) are still under investigation, with evidence suggesting the involvement of both passive diffusion and protein-mediated transport. The Mfsd2a transporter has been identified as a key player in the uptake of lysophosphatidylcholines, including those with long-chain fatty acids like palmitate (16:0)[1].

Metabolism of LysoPC(16:0)

Once inside the cell, LysoPC(16:0) is primarily metabolized through two main enzymatic pathways:

-

Reacylation to Phosphatidylcholine (PC): Lysophosphatidylcholine acyltransferases (LPCATs) catalyze the transfer of an acyl group from acyl-CoA to the sn-2 position of LysoPC(16:0), reforming phosphatidylcholine (PC). This process is a key step in the Lands cycle of phospholipid remodeling.[2][3]

-

Hydrolysis to Lysophosphatidic Acid (LPA): Autotaxin (ATX), a secreted lysophospholipase D, hydrolyzes the choline (B1196258) headgroup from LysoPC(16:0) to produce lysophosphatidic acid (LPA), a potent signaling lipid.[2][4]

Enzyme Kinetics

The following table summarizes the kinetic parameters of the key enzymes involved in LysoPC(16:0) metabolism.

| Enzyme | Substrate(s) | Km | Vmax | IC50 (Inhibitor) | Source |

| LPCAT3 (human, recombinant) | NBD-lyso-PC | 266.84 ± 3.65 µmol·L⁻¹ | 39.76 ± 1.86 pmol·min⁻¹·U⁻¹ | TSI-10 | [5] |

| Arachidonoyl CoA | 11.03 ± 0.51 µmol·L⁻¹ | [5] | |||

| Autotaxin (human, recombinant) | 16:0-LPC | - | - | 4.5 nM (ONO-8430506) | [4] |

Signaling Pathways of LysoPC(16:0) and its Metabolites

LysoPC(16:0) and its primary metabolite, LPA, exert their biological effects by activating a variety of signaling pathways. These lipids can act as ligands for G protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), and ion channels, leading to the activation of downstream cascades that regulate cellular processes such as proliferation, migration, and inflammation.

G Protein-Coupled Receptor (GPCR) Signaling

LPA is a well-established ligand for a family of at least six GPCRs (LPA1-6). The binding of LPA to its receptors initiates a cascade of intracellular events, primarily through the activation of heterotrimeric G proteins (Gα, Gβ, Gγ). Depending on the receptor subtype and the G protein involved (e.g., Gi/o, Gq/11, G12/13, Gs), various downstream effector pathways are triggered.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. LysoPC(16:0) has been shown to activate this pathway, leading to the transcription of pro-inflammatory genes. The canonical pathway involves the activation of the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and degradation. This releases the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate gene transcription.

MEK-ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the MEK-ERK pathway, is another key signaling route influenced by LysoPC(16:0) and LPA. This pathway is critical for cell proliferation, differentiation, and survival. Activation typically begins at the cell surface with receptor tyrosine kinases or GPCRs, leading to the activation of Ras, which in turn activates a kinase cascade: Raf phosphorylates and activates MEK, and MEK phosphorylates and activates ERK. Activated ERK can then phosphorylate numerous cytoplasmic and nuclear targets.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and metabolism of LysoPC(16:0).

Lipid Extraction from Biological Samples for LC-MS/MS Analysis

This protocol describes a common method for extracting lipids from plasma or serum for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma or serum sample

-

Methanol (MeOH), LC-MS grade

-

Chloroform (CHCl₃), LC-MS grade

-

Internal standard (e.g., 12:0 LPC)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 2 µL of plasma or serum in a microcentrifuge tube, add 1 mL of MeOH containing a known amount of internal standard (e.g., 100 pmol of 12:0 LPC).[6]

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the sample on ice for 10 minutes.[6]

-

Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.[6]

-

Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new tube for LC-MS/MS analysis.[6]

Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay

This protocol outlines a method to measure the activity of LPCAT enzymes using a radiolabeled substrate.

Materials: